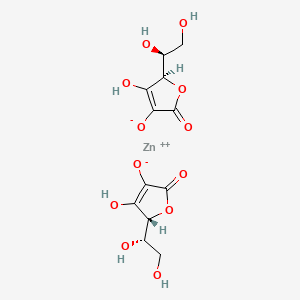

ZINC-L-ascorbat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ZINC-L-ascorbat, also known as Zinc ascorbate, is a medication used to prevent the absorption of copper in Wilson’s disease and also as part of natural health products . It is a small molecule and is approved as a nutraceutical .

Synthesis Analysis

The formation of nanoscale particles from the complexation reaction between zinc acetate and ascorbic acid under ambient conditions and in an aqueous medium has been reported . The reaction led to the formation of a molecular complex .Molecular Structure Analysis

ZINC-L-ascorbat has a chemical formula of C12H14O12Zn . Its molecular weight is 415.61 g/mol . The electron configuration of the outermost shell of the atom is 4s² .Chemical Reactions Analysis

Zinc ascorbate has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis . It serves as a cofactor for a large family of dioxygenases . Ascorbate is also a major antioxidant acting as a very effective scavenger of primary reactive oxygen species .Physical And Chemical Properties Analysis

ZINC-L-ascorbat has a density of 7.13 g/cm³ . It has a melting point of 420 °C and a boiling point of 906 °C . It is a good conductor with high heat capacity and heat conductivity .Wissenschaftliche Forschungsanwendungen

Agricultural Applications:

- Zinc, as a micronutrient, significantly enhances the growth and nutritional quality of wheat grown in zinc-deficient soil. Foliar application of zinc sulfate increases grain yield, zinc, and ascorbic acid content in wheat, improving its nutritional value for humans (Esfandiari et al., 2016).

- Zinc supplementation improves growth and antioxidant enzyme activities in plants under saline stress. In soybean, zinc application enhances growth parameters and activates antioxidant enzymes like catalase and ascorbate peroxidase (Weisany et al., 2012).

Health and Biomedical Applications:

- Zinc and ascorbic acid protect against cadmium-induced histopathological changes and chromosomal aberrations in rat tissues, showcasing their potential as therapeutic agents against heavy metal toxicity (El-Refaiy & Eissa, 2013).

- Zinc(II) complexes, including those with ascorbic acid, have shown potential as anti-diabetic agents, exhibiting insulin mimetic and glycemic control properties. However, more clinical validation is needed (Chukwuma et al., 2020).

Nanotechnology and Material Science:

- Zinc oxide nanoparticles, which can be associated with ascorbic acid, have promising applications in biomedicine due to their biocompatibility, anticancer, and antimicrobial activities. They are also used as drug carriers (Mishra et al., 2017).

- In bone tissue engineering, zinc-containing bioactive glasses show potential for bone repair, but their interaction with biological systems, such as cytotoxicity and oxidative stress in human osteoblasts, needs to be carefully considered (Aina et al., 2007).

Safety And Hazards

Zukünftige Richtungen

Research on ZINC-L-ascorbat is still in a relatively early stage of its evolution . Future research directions include achieving a clearer understanding of the chemistry, biology, and pathobiology of zinc . Specific systems meriting special focus include the gastrointestinal, immune, and central nervous systems .

Eigenschaften

IUPAC Name |

zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O6.Zn/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7,9-10H,1H2;/q-1;+2/p-1/t2-,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOCRQIOQJQMSC-RXSVEWSESA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)[O-])O.[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)[O-])O.[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ZINC-L-ascorbat | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)

![(3aR)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B1146176.png)